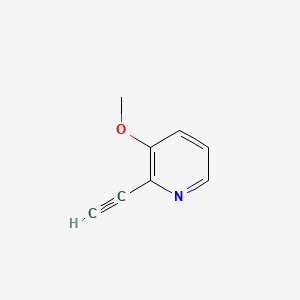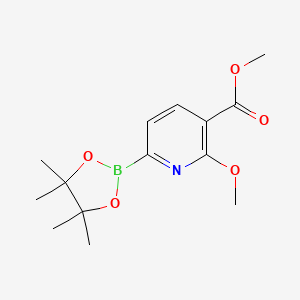
(R)-3-Amino-5-methylhexanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-3-Amino-5-methylhexanoic acid hydrochloride” is a complex organic compound. It likely contains an amino group (-NH2), a methyl group (-CH3), and a hexanoic acid group (a six-carbon chain ending with a carboxylic acid, -COOH). The “®” indicates the absolute configuration of the chiral center in the molecule .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a chiral center, given the “®” designation in its name. This means the molecule cannot be superimposed on its mirror image .Chemical Reactions Analysis
Amino acids, which this compound is, can undergo a variety of chemical reactions. They can act as both acids and bases, and can participate in peptide bond formation when building proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Neuroprotective and Antidepressant Effects
One area of interest is the study of chlorogenic acid (CGA), a phenolic compound with neuroprotective, antidepressant, and various other therapeutic roles. Although not directly related to (R)-3-Amino-5-methylhexanoic acid hydrochloride, the research on CGA highlights the potential of compounds with neuroactive properties. CGA has demonstrated antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and central nervous system (CNS) stimulatory effects in various models (Naveed et al., 2018). The study of such compounds underscores the interest in substances that can modulate neurological functions, suggesting a framework within which the effects of this compound might be further explored, particularly its potential neuroprotective and CNS modulatory effects.
Analytical and Biochemical Applications
Another area of relevance is the application of analytical techniques such as ninhydrin reaction for amino acids, peptides, and proteins analysis in agricultural and biomedical sciences (Friedman, 2004). While this does not directly involve this compound, it highlights the importance of analytical chemistry in understanding the properties and applications of amino acids and their derivatives. This could pave the way for more targeted research into specific compounds like this compound, particularly in understanding its pharmacokinetics and biochemical interactions.
Photodynamic Therapy Enhancement
Research on pretreatment methods to enhance protoporphyrin IX accumulation in photodynamic therapy (PDT) reveals the potential of certain compounds to improve clinical outcomes in treatments for skin conditions. While the focus is on improving ALA/MAL PDT effectiveness, the underlying principle of enhancing treatment efficacy through biochemical modulation is applicable across a range of therapeutic strategies, including potentially those involving this compound (Gerritsen et al., 2008).
Chromatographic Techniques for Compound Analysis
The development of stationary and mobile phases in hydrophilic interaction chromatography (HILIC) for the separation of peptides, proteins, and various drugs and metabolites showcases the importance of advanced analytical methods in pharmacology (Jandera, 2011). Such methodologies could be essential for the detailed study of this compound, especially in understanding its interactions, stability, and behavior in biological systems.
Safety and Hazards
Propiedades
IUPAC Name |
(3R)-3-amino-5-methylhexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYPYHWONGEFQ-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674223 |
Source


|
| Record name | (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276055-44-7 |
Source


|
| Record name | (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)



![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)
